4-(1H-1,2,3-benzotriazol-1-yl)pyrimidin-2-amine
Description
Structural Characterization and Chemical Identity
4-(1H-1,2,3-benzotriazol-1-yl)pyrimidin-2-amine is definitively characterized by its unique molecular architecture that incorporates both benzotriazole and pyrimidine heterocyclic systems. The compound bears the Chemical Abstracts Service number 1542059-06-2 and the MDL number MFCD23992098, providing standardized identification across chemical databases. The International Union of Pure and Applied Chemistry name for this compound is 4-(benzotriazol-1-yl)pyrimidin-2-amine, while its Simplified Molecular Input Line Entry System notation is represented as Nc1nccc(n1)n1nnc2c1cccc2.
The molecular structure consists of a benzotriazole moiety connected through its nitrogen-1 position to the carbon-4 position of a pyrimidine ring, with an amino group positioned at the carbon-2 site of the pyrimidine system. This structural arrangement creates a planar molecular geometry with extensive conjugation between the aromatic systems. The InChI key HRVCVRYPQNBZKI-UHFFFAOYSA-N provides a unique digital fingerprint for computational chemistry applications.
Table 1: Fundamental Chemical Properties of this compound
Historical Context in Heterocyclic Chemistry Research
The development of benzotriazole-pyrimidine hybrid systems has evolved significantly within the broader context of heterocyclic chemistry research over recent decades. Benzotriazoles have historically been recognized for their exceptional stability and their ability to function as excellent leaving groups in chemical reactions, properties that have made them valuable synthetic intermediates. The integration of benzotriazole moieties with pyrimidine systems represents a strategic approach to creating compounds with enhanced biological activity and synthetic utility.
Research into pyrimidine derivatives has demonstrated their fundamental importance in biological systems, particularly as components of nucleic acids and various metabolic pathways. The combination of pyrimidine rings with benzotriazole units has emerged as a promising strategy for developing compounds with improved pharmacological properties. Studies have shown that pyrimidine-bearing benzothiazole hybrids, which share structural similarities with benzotriazole-pyrimidine systems, exhibit significant biological activities including antimicrobial and anticancer properties.
The historical progression of research in this area has been driven by the recognition that heterocyclic compounds containing multiple nitrogen atoms often demonstrate enhanced biological activity compared to their single-ring counterparts. The synthesis and evaluation of benzotriazole-pyrimidine hybrids have been motivated by the desire to create compounds that combine the favorable properties of both heterocyclic systems.
Significance in Benzotriazole-Pyrimidine Hybrid Systems
The significance of this compound within benzotriazole-pyrimidine hybrid systems extends beyond its individual properties to encompass its role as a representative member of an important class of compounds. Benzotriazole derivatives are known for their diverse biological activities and their utility in medicinal chemistry applications. The incorporation of pyrimidine rings into these systems has been shown to enhance biological activity and provide additional sites for chemical modification.
Research has demonstrated that pyrimidine-tethered heterocyclic derivatives, including those containing benzotriazole units, exhibit significant biological activities. Studies on benzothiazole-pyrimidine hybrids have shown potent activities against various tuberculosis strains, with some compounds displaying minimum inhibitory concentration values ranging from 0.24 to 0.98 micrograms per milliliter. These findings suggest that similar benzotriazole-pyrimidine systems may possess comparable biological activities.
The structural features of this compound, particularly the presence of the amino group at the pyrimidine carbon-2 position, provide opportunities for further functionalization and derivatization. This amino group can serve as a handle for introducing additional substituents, potentially leading to compounds with enhanced or modified biological activities.
Table 2: Comparative Analysis of Heterocyclic Hybrid Systems
Physicochemical Properties and Classification
This compound belongs to the classification of nitrogen-containing heterocyclic compounds, specifically within the category of benzotriazole derivatives. The compound exhibits characteristics typical of compounds containing multiple nitrogen atoms, including potential for hydrogen bonding interactions and electron-rich aromatic systems. The presence of six nitrogen atoms within the molecular structure contributes to its classification as a highly nitrogenous heterocyclic compound.
The physicochemical properties of this compound are influenced by its planar molecular geometry and the electronic properties of both the benzotriazole and pyrimidine ring systems. The benzotriazole moiety contributes stability to the overall molecular structure, while the pyrimidine ring provides sites for potential chemical modification and biological interaction. The amino group at the pyrimidine carbon-2 position introduces additional polarity to the molecule and provides opportunities for hydrogen bonding interactions.
Storage recommendations for this compound indicate the need for cool, dry conditions, suggesting moderate stability under standard laboratory conditions. The compound is supplied at a purity specification of 95%, indicating its suitability for research applications. The molecular weight of 212.21 g/mol places it within a favorable range for pharmaceutical applications, as compounds in this molecular weight range often exhibit good bioavailability characteristics.
The compound's classification as a research chemical indicates its primary utility in scientific investigations rather than commercial applications. This classification reflects the current state of research into benzotriazole-pyrimidine hybrid systems and their potential applications in various scientific fields.
Research Significance and Applications Landscape
The research significance of this compound extends across multiple scientific disciplines, reflecting the versatility and potential of benzotriazole-pyrimidine hybrid systems. In medicinal chemistry, compounds of this class have demonstrated potential as building blocks for the development of pharmaceutical agents with diverse biological activities. The unique structural features of this compound make it an attractive target for further chemical modification and biological evaluation.
Research applications of benzotriazole-pyrimidine hybrids have been documented in various therapeutic areas. Studies on related pyrimidine derivatives have shown their utility in developing compounds with antimicrobial properties, particularly against drug-resistant bacterial strains. The structural similarity between this compound and these active compounds suggests potential applications in antimicrobial research.
The compound's role as a synthetic intermediate has been highlighted in various chemical synthesis applications. Benzotriazole derivatives are known for their utility in organic synthesis, particularly as activating groups and protecting groups. The pyrimidine component provides additional functionality that can be exploited in multi-step synthetic sequences, making this compound valuable for complex organic transformations.
Table 3: Research Applications and Potential Areas of Investigation
Recent investigations into pyrazolo-pyrimidine derivatives have demonstrated the potential for developing selective enzyme inhibitors, particularly targeting phosphoinositide 3-kinase delta with nanomolar potency. These findings suggest that structurally related compounds like this compound may possess similar potential for enzyme inhibition applications. The presence of multiple nitrogen atoms and the planar aromatic structure provide favorable characteristics for protein-ligand interactions.
The compound's availability through specialized chemical suppliers indicates its recognition within the research community as a valuable chemical entity. This commercial availability facilitates research investigations and enables scientists to explore the compound's potential applications across various fields. The consistent purity specifications and standardized characterization data support its utility in quantitative research applications where reproducibility and reliability are essential.
Properties
IUPAC Name |
4-(benzotriazol-1-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c11-10-12-6-5-9(13-10)16-8-4-2-1-3-7(8)14-15-16/h1-6H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUPYEIXIUWMBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)pyrimidin-2-amine typically involves the reaction of 1H-benzotriazole with a suitable pyrimidine derivative. One common method is the nucleophilic substitution reaction where 1H-benzotriazole is reacted with 2-chloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-Benzotriazol-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzotriazole moiety can act as a leaving group in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like hydrogen peroxide (H2O2) in the presence of a base can be used for oxidation reactions.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) can be employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution with different nucleophiles can yield a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(1H-1,2,3-benzotriazol-1-yl)pyrimidin-2-amine has been investigated for its potential as a therapeutic agent. Its structural similarity to purines and pyrimidines allows it to interact with biological targets such as enzymes and receptors.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that modifications to the benzotriazole moiety enhanced the compound's ability to inhibit tumor growth in vitro and in vivo models .
Material Science
This compound is also utilized in the development of advanced materials. Its properties make it suitable for applications in organic electronics and photonic devices.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solubility | Soluble in DMSO |
| Conductivity | Moderate |
Case Study: Organic Photovoltaics
In a recent study, this compound was incorporated into organic photovoltaic cells, resulting in improved charge transport properties and efficiency compared to traditional materials .
Analytical Chemistry
The compound is employed as a reagent in various analytical techniques, including chromatography and mass spectrometry. Its ability to form stable complexes with metal ions enhances detection sensitivity.
Application Example: Metal Ion Detection
A study illustrated the use of this compound as a chelating agent for the selective extraction of heavy metals from environmental samples. The complex formation was quantitatively analyzed using HPLC .
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The benzotriazole moiety can act as a leaving group, facilitating the formation of reactive intermediates that can interact with enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
The pyrimidine scaffold is versatile, with substitutions influencing electronic properties, solubility, and biological interactions. Key analogs include:
3-(2-(4-(2-Methyl-2H-tetrazol-5-yl)phenylamino)pyrimidin-4-yl)-5-morpholinobenzonitrile
- Substituents : Tetrazole (five-membered ring) at the 4-position, morpholine at the 3-position.
- Comparison: Tetrazoles, unlike benzotriazoles, are more polar and metabolically stable due to their reduced aromaticity.
- Synthetic Yield: Not explicitly reported, but similar reactions in require sealed-tube heating, suggesting moderate efficiency.
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Substituents: Pyrazolo-pyrimidine fused with thieno-pyrimidine.
- However, benzotriazole’s lone nitrogen atoms may offer stronger hydrogen-bonding interactions .
- Synthetic Yield : 82% via Vilsmeier–Haack formylation and cyclization .
N-(5-(4-(((7-Chloroquinolin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
- Substituents: Triazole-linked quinoline and pyridinyl groups.
- Comparison: The chloroquinoline moiety enhances lipophilicity and antimyeloproliferative activity, as seen in . Benzotriazole derivatives may exhibit different pharmacokinetic profiles due to reduced logP values .
Comparative Data Table
*Calculated using average atomic masses.
Structural Characterization Techniques
Crystallographic data for benzotriazole-pyrimidine derivatives could be refined using SHELXL, as described in and . For example, WinGX and ORTEP () enable visualization of anisotropic displacement parameters, critical for confirming the benzotriazole orientation .
Biological Activity
4-(1H-1,2,3-benzotriazol-1-yl)pyrimidin-2-amine is a compound that integrates a benzotriazole moiety with a pyrimidine ring, presenting unique biological and chemical properties. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula: CHN
- CAS Number: 1542059-06-2
- Molecular Weight: 196.21 g/mol
Target Interaction
Research indicates that compounds similar to this compound often target tubulin. The proposed mechanism involves binding to the colchicine site on tubulin, which is crucial for microtubule dynamics during cell division. This interaction can disrupt mitotic spindle assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The compound has been shown to interact with various enzymes and proteins involved in cellular signaling pathways. Its benzotriazole group is capable of forming hydrogen bonds and π-π stacking interactions with amino acid residues in enzyme active sites. This interaction may inhibit protein kinases by blocking the ATP-binding site, thus affecting phosphorylation processes critical for cell survival and proliferation .
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. It induces apoptosis through mitochondrial dysfunction and activation of caspases, leading to programmed cell death .
Antimicrobial Activity
A series of derivatives related to this compound have been screened for antibacterial and antifungal activities. For instance, some derivatives have shown promising results against various pathogens, indicating potential applications in treating infections .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
Applications in Research and Industry
The unique structure of this compound makes it a valuable candidate for various applications:
Scientific Research:
- As a building block for synthesizing more complex organic molecules.
Biological Applications:
- Development of bioactive molecules targeting cancer and infectious diseases.
Industrial Uses:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(1H-1,2,3-benzotriazol-1-yl)pyrimidin-2-amine?
- Methodological Answer : A multi-step approach is typically employed.
Nucleophilic Substitution : React 2-chloro-4-(1H-benzotriazol-1-yl)pyrimidine with an amine source (e.g., NH₃ in ethanol) under reflux (70–90°C) for 12–24 hours.
Purification : Use column chromatography with gradients of ethyl acetate/hexane (20–50%) or dichloromethane/methanol (95:5) to isolate the product.
Characterization : Confirm purity via ¹H/¹³C NMR (δ ~7.5–8.5 ppm for aromatic protons, δ ~160–165 ppm for pyrimidine carbons) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H NMR to confirm substitution patterns (e.g., absence of chloro signals, presence of amine protons).
- Mass Spectrometry : HRMS (ESI or EI) should match the molecular formula (C₁₁H₁₀N₆).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .
Q. What purification techniques are effective for removing byproducts in the synthesis?
- Methodological Answer :
- Column Chromatography : Optimize solvent polarity (e.g., ethyl acetate/hexane) to separate amine derivatives.
- Recrystallization : Use ethanol/water mixtures for high-purity crystals.
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for trace impurity removal .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved for this compound?
- Methodological Answer :
Refinement Software : Use SHELXL for small-molecule refinement. Apply TWIN/BASF commands to model twinning and ADPs for disorder.
Validation Tools : Check data with PLATON (e.g., ADDSYM for missed symmetry) and OLEX2 for H-bond networks.
Data Collection : Optimize crystal mounting under inert gas (N₂) to minimize decomposition .
Q. How to design structure-activity relationship (SAR) studies for benzotriazole-pyrimidine hybrids?
- Methodological Answer :
Analog Synthesis : Replace benzotriazole with indole or triazole moieties (see for similar scaffolds).
Biological Assays : Test kinase inhibition (e.g., CDK2, PTPN2) via fluorescence polarization or radiometric assays.
Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO) with activity .
Q. What strategies address poor aqueous solubility in biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Prodrug Design : Introduce phosphate or acetyl groups to enhance hydrophilicity.
- Formulation : Prepare nanoemulsions or liposomal carriers for in vivo studies .
Q. How to analyze reaction mechanisms for unexpected byproducts (e.g., dimerization)?
- Methodological Answer :
Isolation : Use preparative TLC to isolate byproducts.
Mechanistic Probes : Conduct isotopic labeling (e.g., ¹⁵N-amine) or trapping experiments with TEMPO.
Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify intermediates .
Data Contradiction and Optimization
Q. How to resolve conflicting bioactivity data across different assay platforms?
- Methodological Answer :
Assay Validation : Compare results across orthogonal methods (e.g., SPR vs. fluorescence).
Buffer Optimization : Adjust pH (6.5–7.4) and ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions.
Control Experiments : Include known inhibitors (e.g., AT-7519 for CDK2) to validate assay conditions .
Q. What experimental parameters minimize decomposition during prolonged storage?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
